molecular formula C23H24N4O2 B6911518 N-[[3-[(2-oxopyrrolidin-1-yl)methyl]phenyl]methyl]-2-(1-phenylpyrazol-4-yl)acetamide

N-[[3-[(2-oxopyrrolidin-1-yl)methyl]phenyl]methyl]-2-(1-phenylpyrazol-4-yl)acetamide

Cat. No.: B6911518
M. Wt: 388.5 g/mol
InChI Key: BEIUCVANRBMELF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[[3-[(2-oxopyrrolidin-1-yl)methyl]phenyl]methyl]-2-(1-phenylpyrazol-4-yl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a pyrrolidinone ring, a phenyl group, and a pyrazole moiety, making it an interesting subject for research in chemistry, biology, and medicine.

Properties

IUPAC Name

N-[[3-[(2-oxopyrrolidin-1-yl)methyl]phenyl]methyl]-2-(1-phenylpyrazol-4-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N4O2/c28-22(13-20-15-25-27(17-20)21-8-2-1-3-9-21)24-14-18-6-4-7-19(12-18)16-26-11-5-10-23(26)29/h1-4,6-9,12,15,17H,5,10-11,13-14,16H2,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEIUCVANRBMELF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1)CC2=CC=CC(=C2)CNC(=O)CC3=CN(N=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[[3-[(2-oxopyrrolidin-1-yl)methyl]phenyl]methyl]-2-(1-phenylpyrazol-4-yl)acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 3-(bromomethyl)phenylmethanol with 2-oxopyrrolidine to form an intermediate, which is then reacted with 1-phenylpyrazole-4-carboxylic acid under specific conditions to yield the final product. The reaction conditions often include the use of solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon or copper iodide.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors can be employed to enhance efficiency and scalability. The use of advanced purification methods, including chromatography and recrystallization, ensures the final product meets the required standards for industrial applications.

Chemical Reactions Analysis

Types of Reactions

N-[[3-[(2-oxopyrrolidin-1-yl)methyl]phenyl]methyl]-2-(1-phenylpyrazol-4-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles like amines or thiols.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can result in the formation of various substituted derivatives with different functional groups.

Scientific Research Applications

N-[[3-[(2-oxopyrrolidin-1-yl)methyl]phenyl]methyl]-2-(1-phenylpyrazol-4-yl)acetamide has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, such as drug development for treating various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-[[3-[(2-oxopyrrolidin-1-yl)methyl]phenyl]methyl]-2-(1-phenylpyrazol-4-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-[[3-[(2-oxopyrrolidin-1-yl)methyl]phenyl]methyl]-2-(1-phenylpyrazol-4-yl)acetamide include:

  • N-[[3-[(2-oxopyrrolidin-1-yl)methyl]phenyl]methyl]-2-(1-phenylpyrazol-3-yl)acetamide
  • N-[[3-[(2-oxopyrrolidin-1-yl)methyl]phenyl]methyl]-2-(1-phenylpyrazol-5-yl)acetamide
  • N-[[3-[(2-oxopyrrolidin-1-yl)methyl]phenyl]methyl]-2-(1-phenylpyrazol-2-yl)acetamide

Uniqueness

What sets this compound apart from similar compounds is its specific structural configuration, which may confer unique biological activities and chemical reactivity. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.